molecular formula C17H18N4O2 B4650243 isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B4650243
M. Wt: 310.35 g/mol
InChI Key: DFQIIMIKUVDXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, also known as IDPT, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IDPT belongs to the pyrazolotriazine family and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in cells. This suggests that this compound may have anti-inflammatory effects.
In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that play a key role in the apoptotic pathway. This suggests that this compound may have antitumor effects.

Advantages and Limitations for Lab Experiments

Isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several advantages for use in lab experiments. First, it is relatively easy to synthesize, making it readily available for research purposes. Second, it exhibits various biological activities, making it a potential candidate for the development of therapeutic agents. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate its potential therapeutic applications in vivo, including its efficacy and safety. Third, studies are needed to optimize its synthesis method and develop more efficient synthetic routes. Finally, studies are needed to explore its potential applications in other fields, such as materials science and catalysis.

Scientific Research Applications

Isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes this compound a potential candidate for the development of anticancer drugs.
In addition, this compound has been found to exhibit antiviral activity against the dengue virus. Studies have shown that this compound can inhibit the replication of the dengue virus in vitro, making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

propan-2-yl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10(2)23-17(22)15-12(4)21-16(19-18-15)14(11(3)20-21)13-8-6-5-7-9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQIIMIKUVDXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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